molecular formula C21H24ClN3O4S B2515887 N-(3-chloro-4-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 1002484-29-8

N-(3-chloro-4-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

Cat. No.: B2515887
CAS No.: 1002484-29-8
M. Wt: 449.95
InChI Key: GTBGRSDSUIPMKT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a piperazine ring (a six-membered ring with two nitrogen atoms), a sulfonyl group (SO2), and aromatic rings (based on the phenyl groups). The presence of chloro, methoxy, and phenylethenyl functional groups suggest that this compound could have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the sulfonyl group, and the attachment of the various functional groups. Without specific synthesis routes or reactions, it’s difficult to provide more detailed information .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be interesting to analyze its structure using techniques like X-ray crystallography or NMR spectroscopy to determine the exact arrangement of its atoms and functional groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the sulfonyl group could potentially participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any chiral centers .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthesis and reactivity, investigating its physical and chemical properties, and potentially evaluating its biological activity .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4S/c1-29-20-8-7-18(15-19(20)22)23-21(26)16-24-10-12-25(13-11-24)30(27,28)14-9-17-5-3-2-4-6-17/h2-9,14-15H,10-13,16H2,1H3,(H,23,26)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBGRSDSUIPMKT-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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